N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine
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Overview
Description
N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine is a chemical compound known for its unique structure and properties It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the thiadiazole ring .
Scientific Research Applications
N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial, anti-inflammatory, and anticancer activities.
Materials Science: Due to its unique electronic properties, the compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a probe to study biological systems and interactions, particularly those involving sulfur and nitrogen atoms.
Mechanism of Action
The mechanism of action of N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiadiazole ring and phenyl groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N,2,3-triphenyl-1,2,4-triazole: Similar in structure but contains a triazole ring instead of a thiadiazole ring.
N,2,3-triphenyl-1,2,4-oxadiazole: Contains an oxadiazole ring, differing in the heteroatom composition.
Uniqueness: N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine is unique due to the presence of sulfur in the thiadiazole ring, which imparts distinct electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with sulfur-containing biological targets or materials .
Properties
IUPAC Name |
N,2,3-triphenyl-1,2,4-thiadiazol-5-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3S/c1-4-10-16(11-5-1)19-22-20(21-17-12-6-2-7-13-17)24-23(19)18-14-8-3-9-15-18/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKGMZRDURKJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C3)SN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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